molecular formula C11H12N2O3S2 B2548958 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421472-94-7

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2548958
CAS No.: 1421472-94-7
M. Wt: 284.35
InChI Key: LACQETBCKBFVMW-UHFFFAOYSA-N
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Description

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves the reaction of a benzothiazole derivative with a methylsulfonyl azetidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often employ optimized reaction conditions and advanced purification techniques, such as chromatography or crystallization, to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dichloromethane, ethanol

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol or amine derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole include other benzothiazole derivatives, such as:

  • 2-(Methylthio)benzo[d]thiazole
  • 2-(Aminomethyl)benzo[d]thiazole
  • 2-(Chloromethyl)benzo[d]thiazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the azetidine and methylsulfonyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-18(14,15)13-6-8(7-13)16-11-12-9-4-2-3-5-10(9)17-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQETBCKBFVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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